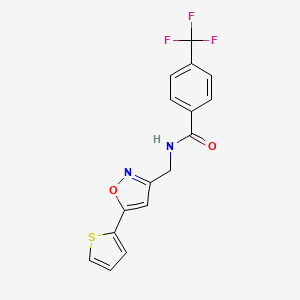
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer drug.
作用机制
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide inhibits the activity of CDKs by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to selectively inhibit CDK9, which is a key regulator of transcription elongation. By inhibiting CDK9, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can downregulate the expression of anti-apoptotic genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to have other biochemical and physiological effects. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can inhibit the release of inflammatory cytokines from macrophages, which may have implications for the treatment of inflammatory diseases. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has also been shown to inhibit the replication of HIV-1 by inhibiting CDK9, which is required for viral transcription.
实验室实验的优点和局限性
One advantage of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is its high selectivity for CDK9. This makes it a potentially safer and more effective anti-cancer drug compared to non-selective CDK inhibitors. However, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has limitations in terms of its solubility and bioavailability. These factors may limit its effectiveness in vivo and require further optimization for clinical use.
未来方向
There are several future directions for research on N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective CDK9 inhibitors. Another direction is the investigation of the potential use of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide in combination with other anti-cancer agents. Additionally, the role of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide in the treatment of inflammatory diseases and HIV-1 infection warrants further investigation. Overall, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has shown promise as a potential anti-cancer drug, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperazine to form the N-methylpiperazine salt of the acid. The final step involves the reaction of the N-methylpiperazine salt with 4-(trifluoromethyl)benzoyl chloride to obtain N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide.
科学研究应用
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)11-5-3-10(4-6-11)15(22)20-9-12-8-13(23-21-12)14-2-1-7-24-14/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNZBFIFNLKSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2623416.png)


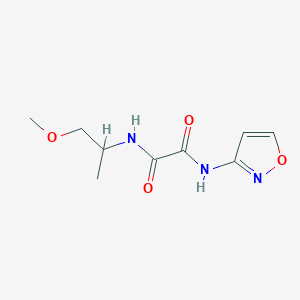
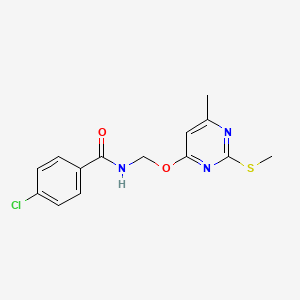
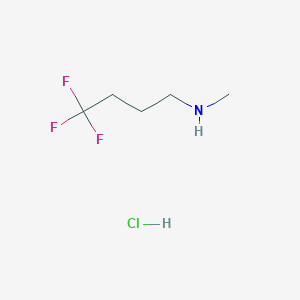
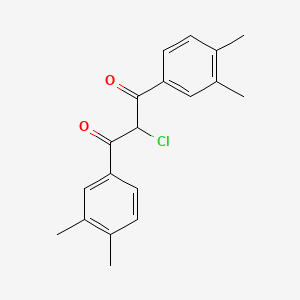

![2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623430.png)
![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1^{3,8}]undecane](/img/structure/B2623431.png)


![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)
